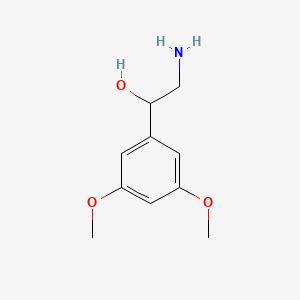

2-Amino-1-(3,5-dimethoxyphenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(3,5-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5,10,12H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBUBYADHSKKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(CN)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397666 | |

| Record name | 2-amino-1-(3,5-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91252-41-4 | |

| Record name | 2-amino-1-(3,5-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Desglymidodrine)

For Researchers, Scientists, and Drug Development Professionals

A Note on Nomenclature: This guide focuses on the compound scientifically known as 2-Amino-1-(2,5-dimethoxyphenyl)ethanol . It is crucial to distinguish this from its isomer, 2-Amino-1-(3,5-dimethoxyphenyl)ethanol. The 2,5-dimethoxy isomer is the subject of significant pharmacological interest as the active metabolite of the drug Midodrine and is commonly referred to by its synonym, Desglymidodrine or the developmental code ST-1059 . All data and protocols herein pertain to the CAS Number 3600-87-1 .

Introduction

2-Amino-1-(2,5-dimethoxyphenyl)ethanol, or Desglymidodrine, is a pharmacologically active phenylethanolamine derivative. It is the principal and active metabolite of the prodrug Midodrine, which is utilized clinically for the treatment of symptomatic orthostatic hypotension.[1][2] Upon oral administration, Midodrine undergoes enzymatic hydrolysis, cleaving a glycine moiety to yield Desglymidodrine.[3] This biotransformation is the cornerstone of Midodrine's therapeutic action, as Desglymidodrine is a potent and selective α1-adrenergic receptor agonist.[1] Its action on these receptors, located on the vasculature, leads to increased arteriolar and venous tone, resulting in an elevation of blood pressure.[3]

This technical guide provides a comprehensive overview of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, detailing its chemical and physical properties, spectroscopic characterization, synthesis and analytical methodologies, and its pharmacological significance in the context of drug development.

Chapter 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental for its application in research and development.

Chemical and Physical Properties

The key physicochemical properties of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3600-87-1 | [4] |

| Molecular Formula | C₁₀H₁₅NO₃ | |

| Molecular Weight | 197.23 g/mol | |

| Appearance | White Powder/Solid | [5] |

| Melting Point | 146-150°C (decomposes) | [5] |

| Boiling Point | 364.3 ± 42.0 °C (Predicted) | |

| Density | 1.145 ± 0.06 g/cm³ (Predicted) | |

| logP | -0.01 to 0.15 (Predicted) | [6] |

| Synonyms | Desglymidodrine, Deglymidodrine, ST-1059 | [4] |

Spectroscopic Data

The structural elucidation of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol is confirmed through various spectroscopic techniques. The following data has been experimentally obtained and reported.[5]

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

-

¹H NMR (400 MHz, DMSO-d₆, δ ppm):

-

6.69-6.94 (m, 3H): Aromatic protons (Ar-H).

-

4.71 (s, 1H): Hydroxyl proton (-OH).

-

2.67 (s, 2H): Amino protons (-NH₂).

-

1.73 (s, 3H): Methoxyl protons (-OCH₃).

-

1.60 (s, 3H): Methoxyl protons (-OCH₃).

-

-

¹³C NMR (400 MHz, DMSO-d₆, δ ppm):

-

153.62, 150.18, 133.99, 113.14, 112.1, 111.88: Aromatic carbons.

-

69.19: Carbinolic carbon (C-OH).

-

56.22, 55.68: Methoxyl carbons (-OCH₃).

-

49.02: Carbon attached to the amine group (C-NH₂).

-

40.62, 39.33: Aliphatic carbons.

-

1.2.2 Infrared (IR) Spectroscopy [5]

| Wavenumber (cm⁻¹) | Assignment |

| 3628.22 | -OH stretch |

| 3390.97, 3350.46 | -NH₂ stretch (asymmetric and symmetric) |

| 3121 | Aromatic C-H stretch |

| 2992.66, 2935.76 | Aliphatic C-H stretch (asymmetric and symmetric) |

| 1279.81 | C-O stretch (aryl aliphatic ether) |

1.2.3 Mass Spectrometry (MS) [5]

-

Method: Electrospray Ionization (ESI)

-

Molecular Ion Peak: m/z 198.05 [M+H]⁺

Chapter 2: Synthesis and Analysis

The ability to synthesize and accurately quantify 2-Amino-1-(2,5-dimethoxyphenyl)ethanol is critical for its study and application.

Synthesis Protocol: Reduction of a Nitroethanol Precursor

A common and effective method for the synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol involves the reduction of its nitro precursor, 1-(2,5-dimethoxyphenyl)-2-nitroethanol.[7] The causality behind this choice lies in the accessibility of the starting materials via a Henry reaction between 2,5-dimethoxybenzaldehyde and nitromethane, followed by a selective reduction of the nitro group to a primary amine. Sodium borohydride is a cost-effective and relatively mild reducing agent suitable for this transformation.

Step-by-Step Methodology: [7]

-

Reaction Setup: To a 2 L reaction flask, add 500 mL of ethanol.

-

Addition of Precursor: While stirring, add 100.0 g of 1-(2,5-dimethoxyphenyl)-2-nitroethanol.

-

Cooling: Cool the mixture to -10 °C using an appropriate cooling bath (e.g., ice-salt).

-

Reduction: Add 54 g of sodium borohydride in portions, ensuring the temperature is maintained at -10 °C.

-

Reaction Monitoring: Allow the reaction to proceed for 2 hours. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

-

Quenching: Once the reaction is complete, add 500 mL of water to quench the excess sodium borohydride.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Isolation: Filter the resulting solid and dry to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., acetonitrile) to yield pure 2-Amino-1-(2,5-dimethoxyphenyl)ethanol as a white solid.

Caption: Workflow for the synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol.

Analytical Methodology: HPLC and LC-MS/MS

Accurate quantification of Desglymidodrine is essential for pharmacokinetic and metabolism studies. Both HPLC and LC-MS/MS methods have been developed and validated for this purpose.

2.2.1 High-Performance Liquid Chromatography (HPLC) Method [8]

This method is suitable for the simultaneous determination of Midodrine and Desglymidodrine in biological matrices. The protocol is designed to be self-validating through the use of an internal standard and calibration curves.

Step-by-Step Methodology:

-

Sample Preparation: Perform a liquid-liquid extraction of the sample (e.g., culture medium, plasma) using ethyl acetate as the extraction solvent. Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

Chromatographic System:

-

Column: Lichrospher 100 RP-18 (or equivalent C18 column).

-

Mobile Phase: Acetonitrile and 40 mmol/L formic acid solution (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 290 nm.

-

-

Analysis: Inject the prepared sample into the HPLC system. Quantify the amount of Desglymidodrine by comparing the peak area to a standard curve prepared with known concentrations of the analyte.

2.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method [9]

For higher sensitivity and selectivity, especially in complex biological fluids like plasma, an LC-MS/MS method is preferred.

Step-by-Step Methodology:

-

Sample Preparation: Utilize a protein precipitation method for plasma samples, followed by centrifugation.

-

Chromatographic System:

-

Column: C18 column (e.g., Jones C18, 4.6mm x 150mm, 3µm).

-

Mobile Phase: 10mM ammonium formate (pH 4.0) and methanol (30:70, v/v).

-

Flow Rate: 0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: m/z 198.1 → 180.2.

-

-

Quantification: Use an internal standard (e.g., caffeine) and a calibration curve to quantify Desglymidodrine in the samples.

Caption: General workflow for the analysis of Desglymidodrine.

Chapter 3: Pharmacology and Role in Drug Development

Mechanism of Action: α1-Adrenergic Receptor Agonism

Desglymidodrine exerts its pharmacological effects by acting as a selective agonist at α1-adrenergic receptors.[6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to Gq proteins. This initiates a signaling cascade involving the activation of phospholipase C, which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium levels, leading to the contraction of vascular smooth muscle.[7] This vasoconstriction of both arteries and veins increases peripheral resistance and venous return, thereby elevating blood pressure.[3]

Caption: Simplified signaling pathway of Desglymidodrine.

Significance in Drug Development

The study of Desglymidodrine is pivotal for several reasons:

-

Prodrug Strategy: The Midodrine-Desglymidodrine pair is a classic example of a successful prodrug strategy. Midodrine itself is inactive, but it is efficiently absorbed and converted to the active Desglymidodrine.[3] This approach can be used to improve the pharmacokinetic properties of a drug.

-

Target for Hypotension Treatment: As a direct-acting sympathomimetic, Desglymidodrine is a key molecule in the management of orthostatic hypotension.[1] Research into its structure-activity relationship can inform the design of new and improved α1-agonists.

-

Broader Therapeutic Potential: The α1-adrenergic receptor is a target for various therapeutic areas. Agonists of this receptor are being investigated for their potential roles in heart failure, Alzheimer's disease, and other conditions. Understanding the pharmacology of a selective agonist like Desglymidodrine provides valuable insights for these research endeavors.

Chapter 4: Safety and Handling

As with any active pharmaceutical ingredient, proper safety protocols must be observed when handling 2-Amino-1-(2,5-dimethoxyphenyl)ethanol.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Flush with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

-

Narenderan, S. T., Jupudi, S., Vanaja, P., & Meyyanathan, S. N. (2018). Synthesis of Desglymidodrine from Midodrine by Conventional Amide Hydrolysis Method. International Journal of Pharmacy and Pharmaceutical Sciences, 10(2), 168-170. [Link]

-

Reddy, B. P., Kumar, P., Kumar, K. R., Mukkanti, K., & Reddy, M. S. (2015). Determination of Midodrine and its Active Metabolite Desglymidodrine by LC-MS/MS and its Application in Human Pharmacokinetic Studies. Bentham Science Publishers. [Link]

-

Barth, T., Aleu, J., Pupo, M. T., Bonato, P. S., & Collado, I. G. (2013). HPLC analysis of midodrine and desglymidodrine in culture medium: evaluation of static and shaken conditions on the biotransformation by fungi. Journal of chromatographic science, 51(5), 460–467. [Link]

-

PubChem. (n.d.). Desglymidodrine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pittner, H., Stormann, H., & Enzenhofer, R. (1973). Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059. Arzneimittel-Forschung, 23(4), 541-547. [Link]

-

Semantic Scholar. (n.d.). Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059. [Link]

-

Frontiers in Pharmacology. (2020). Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism. [Link]

-

ResearchGate. (2016). Stability indicating RP-HPLC assay method for estimation of midodrine hydrochloride in bulk and tablets. [Link]

-

Dr. Oracle. (2025). What is the mechanism of action of midodrine?. [Link]

-

Wikipedia. (n.d.). Alpha-adrenergic agonist. [Link]

- Google Patents. (n.d.). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

-

Grokipedia. (n.d.). Desglymidodrine. [Link]

-

JoVE. (2023). Adrenergic Agonists: Chemistry and Structure-Activity Relationship. [Link]

-

PMC. (n.d.). Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure. [Link]

-

PubMed. (2015). Development and validation of LC-MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics. [Link]

-

PubChem. (n.d.). Midodrine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (n.d.). Vasoconstrictor Effect of Midodrine, ST 1059, Noradrenaline, Etilefrine and Dihydroergotamine on Isolated Human Veins. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Midodrine Hydrochloride?. [Link]

-

Journal of Molecular Science. (2025). Stability indicating RP-HPLC assay method for estimation of midodrine hydrochloride in bulk and oral solution. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. [Link]

-

New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)ethanol. [Link]

-

accessdata.fda.gov. (n.d.). SAFETY DATA SHEET. [Link]

-

PubMed Central. (2023). α1-Adrenergic Receptors: Insights into Potential Therapeutic Opportunities for COVID-19, Heart Failure, and Alzheimer's Disease. [Link]

-

Wikipedia. (n.d.). Desglymidodrine. [Link]

Sources

- 1. Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Midodrine | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Desglymidodrine | C10H15NO3 | CID 43260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. benthamscience.com [benthamscience.com]

- 9. Vasoconstrictor effect of midodrine, ST 1059, noradrenaline, etilefrine and dihydroergotamine on isolated human veins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Physicochemical Profile of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Desglymidodrine)

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the physicochemical characteristics of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (CAS: 3600-87-1), the principal active metabolite of the prodrug Midodrine. Known pharmacologically as Desglymidodrine, this molecule is a selective α1-adrenergic receptor agonist responsible for the vasoconstrictive effects used in the management of orthostatic hypotension.[1][2][3] This document consolidates critical data regarding its molecular properties, spectroscopic and chromatographic characterization, synthesis, and safe handling protocols. The methodologies presented herein are designed to provide researchers and drug development professionals with a robust framework for the analysis and utilization of this compound.

A clarifying note on nomenclature: The initial query for this guide specified the 3,5-dimethoxyphenyl isomer. However, the vast majority of published scientific literature, pharmacological data, and commercially available standards pertain to the 2,5-dimethoxyphenyl isomer, which is the recognized active metabolite of Midodrine. This guide will therefore focus exclusively on the scientifically prominent and pharmacologically relevant 2-Amino-1-(2,5-dimethoxyphenyl)ethanol.

Core Molecular and Physical Properties

2-Amino-1-(2,5-dimethoxyphenyl)ethanol is a substituted phenethylamine derivative.[1] Its core structure, comprising a dimethoxybenzene ring and an amino alcohol side chain, dictates its chemical behavior and pharmacological activity. The compound is typically a white to off-white crystalline powder or solid.[2][4][5]

The primary physical and chemical identifiers are summarized below for rapid reference.

| Property | Value | Source(s) |

| Chemical Name | 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | [1][6] |

| Common Synonyms | Desglymidodrine, ST-1059, Deglymidodrine | [1][4][7] |

| CAS Number | 3600-87-1 | [1][3][8] |

| Molecular Formula | C₁₀H₁₅NO₃ | [1][2][4][8][9] |

| Molecular Weight | 197.23 g/mol | [1][6][8][9][10] |

| Appearance | White to Off-White Solid/Powder | [3][4][5] |

| Melting Point | 146-150°C (with decomposition) | [3][4][5] |

| Boiling Point | 364.3 ± 42.0 °C (Predicted) | [3][4][5] |

| Density | 1.145 ± 0.06 g/cm³ (Predicted) | [3][4][5] |

| pKa | 11.84 ± 0.35 (Predicted) | [4][11] |

| logP | -0.01 to 0.15 (Predicted) | [1][12] |

| InChI Key | VFRCNXKYZVQYLX-UHFFFAOYSA-N | [1][10] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and experimental design. Desglymidodrine exhibits a mixed solubility profile:

-

Aqueous Solubility : It is reported to be soluble in water.[2] One source quantifies this as approximately 10.9 mg/mL.[12]

-

Organic Solubility : It is readily soluble in organic solvents like ethanol and dimethylformamide.[4] It demonstrates slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol, which may be enhanced with sonication.[4][11]

Scientist's Insight: The presence of both polar (hydroxyl, amino) and non-polar (dimethoxybenzene ring) groups explains its solubility in a range of solvents. For analytical purposes, starting with methanol or ethanol is a logical first step. For stock solutions intended for in-vitro assays, DMSO is a common choice, though its limited solubility should be noted.

Acid-Base Properties

The predicted pKa of ~11.84 corresponds to the protonated amino group.[4][11] This relatively high pKa indicates that the primary amine is a moderately strong base.

Scientist's Insight: At physiological pH (~7.4), the amino group will be predominantly in its protonated, charged (ammonium) form. This has significant implications for its interaction with biological targets, such as the binding pocket of adrenergic receptors, and influences its absorption and distribution characteristics.

Spectroscopic and Chromatographic Characterization

While a comprehensive public database of reference spectra for this specific compound is limited, this section outlines the standard, validated methodologies for its structural confirmation and purity analysis. Commercial suppliers note that they do not typically collect analytical data for this compound, placing the responsibility on the researcher for identity confirmation.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structural elucidation of organic molecules.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The three protons on the dimethoxy-substituted benzene ring would appear in the aromatic region (~6.5-7.5 ppm), with chemical shifts and splitting patterns dictated by their positions relative to the electron-donating methoxy groups and the hydroxyethylamino side chain.

-

Methine Proton (-CH(OH)-): The proton on the carbon bearing the hydroxyl group would likely appear as a multiplet, due to coupling with the adjacent methylene protons.

-

Methylene Protons (-CH₂-NH₂): The two protons on the carbon adjacent to the amino group would also likely appear as a multiplet.

-

Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3H, would be expected in the upfield region (~3.7-4.0 ppm).

-

Amine & Hydroxyl Protons (-NH₂, -OH): These protons often appear as broad singlets and their chemical shifts can be highly variable depending on solvent, concentration, and temperature. They may also exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six distinct signals would be expected in the aromatic region (~110-160 ppm), with the carbons directly attached to the oxygen atoms being the most downfield.

-

Alcohol & Amine Carbons: Signals for the -CH(OH)- and -CH₂-NH₂ carbons would be found in the aliphatic region.

-

Methoxy Carbons: Two signals for the -OCH₃ carbons would appear further upfield (~55-60 ppm).

This protocol provides a self-validating system for obtaining high-quality NMR data.[13]

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good starting choice due to its ability to dissolve a wide range of compounds and slow the exchange of labile protons.

-

Internal Standard: Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0.03% v/v) for accurate chemical shift referencing (δ = 0.00 ppm).

-

Dissolution: Securely cap the vial and vortex until the sample is completely dissolved. If needed, gentle warming or sonication can be applied.

-

Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquire the ¹H spectrum using standard parameters, ensuring a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Caption: Workflow for NMR structural elucidation.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the compound and for quantitative analysis. Given its structure, a reversed-phase method is the most logical starting point.

-

Column Selection: Begin with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The non-polar stationary phase will interact with the aromatic ring of the analyte.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid acts as an ion-pairing agent to improve the peak shape of the basic amine.

-

Mobile Phase B: Acetonitrile (ACN) or Methanol.

-

-

Initial Gradient: Start with a broad gradient to scout for the optimal elution conditions (e.g., 5% to 95% B over 20 minutes).

-

Detection: Use a UV detector. A preliminary scan should be run to determine the wavelength of maximum absorbance (λmax), likely to be in the 270-290 nm range due to the dimethoxybenzene chromophore.

-

Optimization: Based on the scouting run, adjust the gradient to achieve a retention time of 5-10 minutes and ensure good resolution from any impurities.

-

Validation: Once optimized, the method should be validated for linearity, accuracy, and precision according to established guidelines.

Caption: HPLC reversed-phase method development workflow.

Synthesis Pathway

Desglymidodrine is the key intermediate in the synthesis of Midodrine.[14] A common and effective laboratory-scale synthesis involves the reduction of a nitroethanol precursor.[8][14]

The general pathway is a two-step process starting from 2,5-dimethoxybenzaldehyde:

-

Condensation: 2,5-dimethoxybenzaldehyde is condensed with nitromethane in the presence of a base to form 1-(2,5-Dimethoxyphenyl)-2-nitroethanol.[14]

-

Reduction: The nitro group of 1-(2,5-Dimethoxyphenyl)-2-nitroethanol is reduced to a primary amine using a reducing agent like sodium borohydride in an alcoholic solvent.[8][14]

Sources

- 1. Desglymidodrine - Wikipedia [en.wikipedia.org]

- 2. CAS 3600-87-1: Desglymidodrine | CymitQuimica [cymitquimica.com]

- 3. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 3600-87-1 | CAS DataBase [m.chemicalbook.com]

- 6. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | LGC Standards [lgcstandards.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]

- 10. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol CAS#: 3600-87-1 [m.chemicalbook.com]

- 12. grokipedia.com [grokipedia.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol - Google Patents [patents.google.com]

"2-Amino-1-(3,5-dimethoxyphenyl)ethanol" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure, properties, and potential synthesis of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol. While this specific isomer is not as widely documented as its analogues, this paper synthesizes available data and provides insights based on related chemical structures. This document serves as a valuable resource for researchers in medicinal chemistry and drug development by offering a foundational understanding of this compound's characteristics and a theoretical framework for its synthesis and potential applications.

Introduction

This compound belongs to the family of phenylethanolamines, a class of compounds that are structurally related to neurotransmitters like norepinephrine and epinephrine. The specific arrangement of the dimethoxy groups on the phenyl ring at the 3 and 5 positions is anticipated to confer distinct pharmacological and chemical properties compared to its more commonly studied isomers, such as the 2,5-dimethoxy analog. Compounds in this class are of significant interest to the pharmaceutical industry due to their potential as adrenergic receptor agonists or antagonists, which play crucial roles in regulating physiological processes.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups at the 3 and 5 positions, and an ethanolamine side chain at the 1 position.

Molecular Weight

The molecular formula for this compound is C10H15NO3. The molecular weight is calculated as follows:

-

Carbon (C): 10 atoms × 12.011 amu = 120.11 amu

-

Hydrogen (H): 15 atoms × 1.008 amu = 15.12 amu

-

Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

-

Oxygen (O): 3 atoms × 15.999 amu = 47.997 amu

Total Molecular Weight = 197.23 g/mol

Physicochemical Data Summary

Due to the limited availability of experimental data for the 3,5-dimethoxy isomer, the following table includes predicted properties and data from its closely related 2,5-dimethoxy isomer for comparative purposes.

| Property | This compound (Predicted/Inferred) | 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Experimental Data) |

| Molecular Formula | C10H15NO3 | C10H15NO3[1][2] |

| Molecular Weight | 197.23 g/mol | 197.23 g/mol [1][2] |

| Appearance | White to off-white solid (predicted) | White to Off-White Solid[1] |

| Melting Point | Not available | 146-150°C (dec.)[1] |

| Boiling Point | Predicted: ~364 °C | 364.3±42.0 °C (Predicted)[1] |

| Solubility | Predicted to be soluble in methanol and DMSO | DMSO (Slightly, Sonicated), Methanol (Slightly)[1] |

| pKa | Not available | 11.84±0.35 (Predicted)[1] |

Synthesis and Methodologies

Theoretical Synthesis Protocol

This protocol is a theoretical adaptation based on the synthesis of the 2,5-dimethoxy isomer.

Step 1: Synthesis of 1-(3,5-dimethoxyphenyl)-2-nitroethanol

This initial step would likely involve a Henry reaction between 3,5-dimethoxybenzaldehyde and nitromethane.

-

Reactants: 3,5-dimethoxybenzaldehyde, Nitromethane, and a base catalyst (e.g., sodium hydroxide or potassium fluoride).

-

Solvent: A suitable polar solvent such as ethanol or methanol.

-

Procedure:

-

Dissolve 3,5-dimethoxybenzaldehyde in the chosen solvent.

-

Add nitromethane to the solution.

-

Slowly add the base catalyst while maintaining a controlled temperature, typically at or below room temperature.

-

Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Reduction of 1-(3,5-dimethoxyphenyl)-2-nitroethanol

The nitro group is then reduced to an amine to yield the final product.

-

Reducing Agent: Sodium borohydride is a common and effective reagent for this transformation.

-

Solvent: Ethanol is a suitable solvent for this reduction.

-

Procedure:

-

Dissolve the synthesized 1-(3,5-dimethoxyphenyl)-2-nitroethanol in ethanol in a reaction flask.

-

Cool the solution to a low temperature (e.g., -10°C) using an ice-salt bath.

-

Add sodium borohydride portion-wise to the stirred solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a few hours at the same temperature.

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, quench it by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Dry the organic layer and concentrate it to obtain the crude product.

-

Purify the final compound by recrystallization to yield this compound as a white solid.

-

Synthesis Workflow Diagram

Caption: Theoretical two-step synthesis of this compound.

Potential Applications and Pharmacological Profile

Given its structural similarity to known adrenergic agents, this compound is a candidate for investigation in several therapeutic areas. The 2,5-dimethoxy analog is a metabolite of Midodrine, a drug used to treat orthostatic hypotension by acting as an α1-adrenergic receptor agonist[3]. It is plausible that the 3,5-dimethoxy isomer could exhibit similar or novel adrenergic activity.

Potential areas of research include:

-

Cardiovascular Therapeutics: Investigating its effects on blood pressure and heart rate through interaction with adrenergic receptors.

-

Central Nervous System (CNS) Applications: Exploring potential psychoactive properties or its utility in treating conditions like ADHD, similar to other phenylethanolamine derivatives.

-

Metabolic Disorders: Assessing its influence on metabolic pathways regulated by the adrenergic system.

Spectroscopic Analysis (Predicted)

Predicted ¹H NMR Spectrum

-

Aromatic Protons: The protons on the phenyl ring are expected to show distinct signals. The proton at the 2-position and 6-position would likely appear as a doublet, while the proton at the 4-position would be a triplet. Their chemical shifts would be influenced by the electron-donating methoxy groups.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to six protons would be expected, characteristic of the two equivalent methoxy groups.

-

Ethanolamine Protons: The protons of the ethanolamine side chain (-CH(OH)-CH₂NH₂) would exhibit more complex splitting patterns. The benzylic proton (-CH(OH)-) would likely be a triplet, coupled to the adjacent methylene protons. The methylene protons (-CH₂NH₂) would likely appear as a doublet of doublets, and the amine (NH₂) and hydroxyl (OH) protons would be broad singlets, the positions of which would be dependent on the solvent and concentration.

Conclusion

This compound represents an under-explored molecule with potential for novel pharmacological applications. This guide provides a comprehensive theoretical framework for its molecular structure, properties, and synthesis. The provided information, while in part inferred from related compounds due to a lack of direct experimental data, offers a solid starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this specific phenylethanolamine isomer. Further empirical research is necessary to validate these predictions and fully elucidate the compound's chemical and biological profile.

References

-

ChemBK. (2024). 2-amino-1-(2,5-dimethoxyphenyl)ethanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). Retrieved from [Link]

- Google Patents. (n.d.). CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.

- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

-

Wikipedia. (n.d.). 4C-I. Retrieved from [Link]

-

GOV.UK. (2021). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Retrieved from [Link]

Sources

A Technical Guide to the Solubility Profile of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape for a Novel Compound

In the realm of pharmaceutical research and chemical synthesis, a thorough understanding of a compound's solubility is a cornerstone of its development. It dictates formulation strategies, bioavailability, and purification methods. This guide is dedicated to the solubility profile of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol, a compound of interest in medicinal chemistry.

It is critical to note at the outset that publicly available, experimentally determined solubility data for this compound is exceptionally scarce. Searches for this specific isomer predominantly yield information for its structural analog, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol. While a European patent mentions the existence of the 3,5-dimethoxy isomer, it does not provide specific physical or chemical data.

Therefore, this guide adopts a predictive and comparative methodology, grounded in established principles of organic chemistry and supported by data from analogous compounds. Our objective is to provide a robust framework for researchers to understand, predict, and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a predicted solubility profile, offer detailed experimental protocols for in-house determination, and provide essential safety and handling information.

Molecular Structure and its Implications for Solubility

The solubility of an organic compound is fundamentally governed by its molecular structure and the intermolecular forces it can engage in with a solvent. The adage "like dissolves like" serves as a guiding principle: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

Let us dissect the structure of this compound:

-

Polar Functional Groups: The molecule possesses a primary amine (-NH2) and a hydroxyl (-OH) group. Both are capable of forming strong hydrogen bonds, both as donors and acceptors. These groups significantly contribute to the molecule's polarity and its potential to dissolve in protic, polar solvents.

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety. Its presence will generally decrease solubility in highly polar solvents like water.

-

Dimethoxy Substituents: The two methoxy groups (-OCH3) at the 3 and 5 positions are moderately polar and can act as hydrogen bond acceptors. Their presence can slightly enhance solubility in polar solvents compared to an unsubstituted phenyl ring.

-

Ethanol Backbone: The two-carbon chain provides a degree of flexibility and contributes to the overall size of the molecule.

Based on this structure, we can predict that this compound will exhibit a nuanced solubility profile, with a preference for polar organic solvents.

Predicted Solubility Profile

In the absence of direct experimental data, we can construct a predicted solubility profile based on the structural features discussed above. This profile is intended to guide solvent selection for synthesis, purification, and formulation.

| Solvent Class | Predicted Solubility | Rationale |

| Water | Low to Very Low | The hydrophobic phenyl ring and the overall carbon content will likely limit aqueous solubility, despite the presence of polar amino and hydroxyl groups. The solubility is expected to be pH-dependent. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | These solvents can engage in hydrogen bonding with the amine and hydroxyl groups of the solute, facilitating dissolution. The alkyl portion of the alcohols will also interact favorably with the nonpolar regions of the molecule. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl and amino groups. Their high polarity can effectively solvate the molecule. |

| Ethers (e.g., Diethyl Ether, THF) | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolar character of these solvents may limit the dissolution of this polar molecule. |

| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Low to Moderate | While capable of dissolving a range of organic compounds, their lower polarity and inability to act as strong hydrogen bond donors may limit solubility. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Very Low to Insoluble | The significant polarity of the amino and hydroxyl groups will make dissolution in these nonpolar solvents highly unfavorable. |

Insights from Structural Analogs

To further refine our understanding, we can examine the known solubility of structurally similar compounds. While not a direct substitute for experimental data, the behavior of these analogs provides valuable context.

| Analogous Compound | Structure | Reported Solubility | Relevance to this compound |

| 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | A structural isomer. | Readily soluble in ethanol and dimethylformamide; slightly soluble in DMSO and methanol. | The difference in the position of the methoxy groups will influence crystal packing and dipole moment, likely leading to some differences in solubility. However, the overall trend of good solubility in polar organic solvents is expected to be similar. |

| (S)-2-Amino-2-(3-methoxyphenyl)ethanol | Lacks one methoxy group and the hydroxyl group is on the adjacent carbon. | No specific solubility data is readily available, but its computed properties suggest it is a polar molecule. | The presence of an additional methoxy group in our target compound would likely increase its polarity and potential for hydrogen bonding, potentially enhancing solubility in polar solvents. |

| 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol | Contains an additional methoxy group. | No specific solubility data is readily available, but its computed properties indicate a polar molecule. | The increased number of polar methoxy groups would likely enhance solubility in polar solvents compared to our target compound. |

The Critical Influence of pH on Aqueous Solubility

The presence of a primary amine group makes the aqueous solubility of this compound highly dependent on pH. Amines are basic and will be protonated in acidic solutions to form the corresponding ammonium salt.

R-NH₂ + H₃O⁺ ⇌ R-NH₃⁺ + H₂O

This protonation introduces a positive charge, significantly increasing the polarity of the molecule and its ability to interact with water molecules. Therefore, the aqueous solubility of this compound is expected to be substantially higher at acidic pH values compared to neutral or basic conditions. The solubility of amino acids, which also contain an amine group, is minimal at their isoelectric point and increases in both acidic and basic solutions.

Figure 1: The effect of pH on the ionization and aqueous solubility of an amine-containing compound.

Experimental Determination of Solubility: A Standardized Protocol

Given the lack of published data, researchers will need to determine the solubility of this compound experimentally. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for concentration determination.

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a constant temperature bath on an orbital shaker.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by taking samples at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Figure 2: A generalized workflow for the experimental determination of solubility using the shake-flask method.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

The solubility of this compound, while not experimentally documented in the public domain, can be rationally predicted based on its molecular structure. It is anticipated to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. Its aqueous solubility is expected to be low but will likely increase significantly in acidic conditions.

This guide provides a comprehensive framework for researchers, offering a predicted solubility profile, insights from analogous compounds, and a detailed protocol for experimental determination. The generation of empirical solubility data for this compound would be a valuable contribution to the scientific community, aiding in its further development and application in medicinal chemistry and other fields.

References

-

ChemBK. (2024, April 9). 2-amino-1-(2,5-dimethoxyphenyl)ethanol. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-Amino-2-(3-methoxyphenyl)ethanol. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

-

ACS Publications. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

- Google Patents. (n.d.). CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.

-

Polarity and Solubility of Organic Compounds. (n.d.). Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

A-Level Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

-

WUR eDepot. (n.d.). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). Solubility - What dissolves in What?. Retrieved from [Link]

- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

- Carl ROTH. (n

Spectroscopic Characterization of 2-Amino-1-(3,5-dimethoxyphenyl)ethanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-1-(3,5-dimethoxyphenyl)ethanol. Intended for researchers, scientists, and professionals in drug development, this document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines detailed, field-proven protocols for the acquisition of such data, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, grounding the methodologies in established principles of analytical chemistry.

Introduction

This compound is a phenylethanolamine derivative with potential applications in medicinal chemistry and pharmaceutical research. The precise structural elucidation and purity assessment of such compounds are paramount for their development and use. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for the unambiguous characterization of molecular structures. This guide presents a detailed analysis of the expected spectroscopic data for this compound, providing a valuable reference for its synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Based on the analysis of closely related analogs, such as 1-(3,5-dimethoxyphenyl)ethanol, and established substituent effects, the following ¹H and ¹³C NMR spectra are predicted for this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5 - 6.7 | d | 2H | H-2', H-6' |

| ~ 6.3 - 6.4 | t | 1H | H-4' |

| ~ 4.6 - 4.7 | dd | 1H | H-1 |

| ~ 3.8 | s | 6H | 2 x -OCH₃ |

| ~ 2.8 - 3.0 | m | 2H | H-2 |

| ~ 2.0 (broad) | s | 3H | -NH₂ and -OH |

Interpretation of ¹H NMR Spectrum:

-

The two aromatic protons at the C-2' and C-6' positions are expected to be equivalent and appear as a doublet due to coupling with the H-4' proton.

-

The aromatic proton at the C-4' position will appear as a triplet due to coupling with the two equivalent protons at C-2' and C-6'.

-

The methoxy groups (-OCH₃) at the C-3' and C-5' positions are equivalent and will present as a sharp singlet integrating to six protons.

-

The benzylic proton (H-1) adjacent to the hydroxyl group will appear as a doublet of doublets due to coupling with the two diastereotopic protons on the adjacent carbon (H-2).

-

The two protons on the carbon bearing the amino group (H-2) are diastereotopic and will appear as a multiplet.

-

The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and will likely appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent and concentration.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound is presented below.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 161 | C-3', C-5' |

| ~ 145 | C-1' |

| ~ 104 | C-2', C-6' |

| ~ 99 | C-4' |

| ~ 75 | C-1 |

| ~ 55 | -OCH₃ |

| ~ 48 | C-2 |

Interpretation of ¹³C NMR Spectrum:

-

The carbon atoms of the two equivalent methoxy groups will resonate at a characteristic chemical shift around 55 ppm.

-

The aromatic carbons attached to the methoxy groups (C-3' and C-5') are expected to have the most downfield shift in the aromatic region due to the deshielding effect of the oxygen atoms.

-

The quaternary aromatic carbon (C-1') will appear in the downfield region of the aromatic signals.

-

The equivalent aromatic carbons at the C-2' and C-6' positions will be shielded relative to C-3' and C-5'.

-

The aromatic carbon at the C-4' position is expected to be the most shielded of the aromatic carbons.

-

The carbon bearing the hydroxyl group (C-1) will appear in the range typical for benzylic alcohols.

-

The carbon attached to the amino group (C-2) will be observed at a characteristic chemical shift for an aliphatic amine.

Experimental Protocol for NMR Data Acquisition

A standard procedure for acquiring high-quality NMR spectra of small organic molecules is crucial for accurate structural elucidation.

Materials:

-

High-quality 5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Pasteur pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing an internal standard (e.g., 0.03% TMS in CDCl₃).[1]

-

Dissolution: Vortex the vial until the sample is completely dissolved. If necessary, gentle warming or sonication can be employed.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean NMR tube to a height of approximately 4-5 cm.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

-

Causality Behind Experimental Choices:

-

Deuterated Solvents: These are used to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte signals. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during data acquisition.

-

Internal Standard (TMS): TMS is chemically inert and provides a sharp singlet at 0 ppm, serving as a reference point for the chemical shift scale.

-

Shimming: This process corrects for inhomogeneities in the magnetic field across the sample volume, which is essential for obtaining high-resolution spectra with sharp lines.

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional moieties.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching (superimposed) |

| 3000-2800 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1600, ~1470 | Medium | C=C stretching (aromatic ring) |

| ~1200, ~1050 | Strong | C-O stretching (aryl ether) |

| ~1150 | Medium | C-N stretching |

| ~1080 | Medium | C-O stretching (alcohol) |

Interpretation of IR Spectrum:

-

A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is expected, arising from the overlapping stretching vibrations of the hydroxyl (-OH) and amino (-NH₂) groups.[2][3][4][5] Hydrogen bonding will contribute to the broadening of this peak.

-

The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl chain will appear in the 3000-2800 cm⁻¹ region.

-

Characteristic absorptions for the aromatic C=C bonds will be observed around 1600 cm⁻¹ and 1470 cm⁻¹.

-

Strong bands corresponding to the asymmetric and symmetric C-O stretching of the aryl ether groups are expected around 1200 cm⁻¹ and 1050 cm⁻¹, respectively.

-

The C-N stretching of the primary amine will likely appear around 1150 cm⁻¹.

-

The C-O stretching of the secondary alcohol will be observed around 1080 cm⁻¹.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

For solid samples, the potassium bromide (KBr) pellet method is a common and reliable technique for obtaining high-quality IR spectra.

Materials:

-

Sample (1-2 mg)

-

FTIR-grade KBr (100-200 mg), dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Grinding: Place a small amount of KBr in a clean agate mortar and grind it to a fine powder. Add the sample and grind the mixture thoroughly to ensure a homogenous dispersion.[6]

-

Pellet Formation: Transfer the ground mixture to the pellet press. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the IR spectrum of the sample.

Causality Behind Experimental Choices:

-

KBr as a Matrix: KBr is transparent in the mid-infrared region, making it an ideal matrix for dispersing the solid sample.

-

Fine Grinding: This is crucial to minimize light scattering from large particles, which can lead to a sloping baseline and distorted peak shapes.

-

Background Correction: This step is essential to remove the spectral contributions of atmospheric gases, ensuring that the resulting spectrum is solely that of the analyte.

Caption: Workflow for IR sample preparation and data acquisition using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.

Predicted Mass Spectrum Data (Electron Ionization)

The molecular weight of this compound is 197.23 g/mol . The predicted mass spectrum under EI conditions will likely show a molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Fragment Ion |

| 197 | [M]⁺ (Molecular Ion) |

| 167 | [M - CH₂NH₂]⁺ |

| 139 | [M - C₂H₆NO]⁺ |

| 30 | [CH₂NH₂]⁺ |

Interpretation of Mass Spectrum:

-

The molecular ion peak ([M]⁺) at m/z 197 should be observable, although its intensity may be low due to the lability of the molecule under EI conditions.

-

A prominent fragment ion is expected at m/z 167 , resulting from the benzylic cleavage and loss of the aminomethyl radical (•CH₂NH₂). This is a common fragmentation pathway for phenylethanolamines.[7][8][9][10]

-

Another significant fragment could be observed at m/z 139 , corresponding to the 3,5-dimethoxybenzyl cation, formed by cleavage of the C1-C2 bond.

-

A fragment ion at m/z 30 corresponding to the aminomethyl cation ([CH₂NH₂]⁺) is also highly probable.

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization)

A general protocol for acquiring an EI mass spectrum of a solid sample using a direct insertion probe is outlined below.

Materials:

-

Sample (a few micrograms)

-

Capillary tube

-

Direct insertion probe

-

Mass spectrometer with an EI source

Procedure:

-

Sample Loading: Load a small amount of the solid sample into a clean capillary tube.

-

Probe Insertion: Insert the capillary tube into the well of the direct insertion probe.

-

Introduction into the Mass Spectrometer: Introduce the probe into the ion source of the mass spectrometer through a vacuum interlock system.[11]

-

Vaporization: Rapidly heat the probe to a temperature sufficient to vaporize the sample directly into the ion source.

-

Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12][13]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Causality Behind Experimental Choices:

-

Direct Insertion Probe: This allows for the analysis of solid samples that may not be sufficiently volatile or stable for gas chromatography.

-

High Vacuum: A high vacuum environment is necessary to prevent ion-molecule reactions and to allow the ions to travel from the source to the detector without colliding with other molecules.

-

70 eV Electron Energy: This is a standard energy used in EI-MS because it provides reproducible fragmentation patterns and is typically above the ionization energy of most organic molecules, leading to efficient ionization.[13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. bitesizebio.com [bitesizebio.com]

- 13. chromatographyonline.com [chromatographyonline.com]

The 3,5-Dimethoxyphenyl Motif: A Privileged Scaffold in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The 3,5-dimethoxyphenyl motif is a significant structural component found in a variety of biologically active compounds, both naturally occurring and synthetic. Its presence often confers potent pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides an in-depth analysis of the biological significance of the 3,5-dimethoxyphenyl moiety, exploring its role in molecular recognition, mechanism of action, and potential as a privileged scaffold in modern drug discovery. We will delve into the synthetic strategies employed to access derivatives of this motif, examine its impact on target binding and cellular activity, and provide detailed experimental protocols for assessing its biological effects.

Introduction: The Chemical Eminence of the 3,5-Dimethoxyphenyl Motif

The 3,5-dimethoxyphenyl group is an aromatic scaffold characterized by a benzene ring substituted with two methoxy groups at the 3 and 5 positions. This specific substitution pattern creates a unique electronic and steric environment that has proven to be highly advantageous for biological activity. The methoxy groups are electron-donating, which can influence the reactivity and binding properties of the molecule. Furthermore, their positioning provides a distinct three-dimensional shape that can facilitate precise interactions with biological targets such as enzymes and receptors. This motif is a key component of numerous natural products and has been extensively utilized by medicinal chemists as a foundational element in the design of novel therapeutic agents.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

The 3,5-dimethoxyphenyl motif is a prominent feature in a wide array of compounds exhibiting significant anticancer properties. Its derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.

Inhibition of Tubulin Polymerization

A primary mechanism through which many 3,5-dimethoxyphenyl-containing compounds exert their anticancer effects is by disrupting microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.

Several studies have highlighted the potent tubulin polymerization inhibitory activity of compounds bearing the 3,5-dimethoxyphenyl moiety. For instance, novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides have been synthesized and shown to exhibit significant cytotoxicity against various cancer cell lines.[1] Molecular modeling studies revealed that these compounds bind to the colchicine binding site of β-tubulin, leading to a reduction in cellular microtubules.[1] Similarly, a series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as tubulin polymerization inhibitors, with the most promising compound demonstrating potent antiproliferative activity and inducing G2/M phase cell cycle arrest in HeLa cells.[2]

Table 1: Anticancer Activity of Representative 3,5-Dimethoxyphenyl Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzopyran-4-one derivatives | MCF-7 | 2.58 - 34.86 | [3][4] |

| Chalcone-benzimidazolium salts | HL-60, MCF-7, SW-480 | Lower than Cisplatin | |

| 1,2,4-Triazole-3-carboxanilides | MCF-7 | 7.79 - 13.20 | [1] |

| Trimethoxyphenyl-based analogues | HepG2 | 1.38 - 3.21 | [5] |

| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines | HeLa, MCF-7, A549 | Potent activity | |

| Pyrrolizine derivatives | MCF-7/ADR | 0.52 - 6.26 | [6] |

| Benzo[d]oxazol-2-ylthio acetamide | MGC-803 | 0.45 | [7] |

Cell Cycle Arrest and Apoptosis Induction

Compounds incorporating the 3,5-dimethoxyphenyl motif have been shown to induce cell cycle arrest, primarily at the G2/M phase, and trigger apoptosis in cancer cells. For example, a novel trimethoxyphenyl-based analogue was found to cause cell cycle disturbance at the G2/M phase and significantly increase the number of apoptotic cells in hepatocellular carcinoma (HepG2) cells.[5][8] This compound also led to a decrease in the mitochondrial membrane potential and the anti-apoptotic protein Bcl-2, while increasing the levels of the pro-apoptotic protein Bax and the tumor suppressor p53.[5]

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

The 3,5-dimethoxyphenyl group has also been identified as a key motif for inhibiting FGFRs, which are often dysregulated in cancer. A series of dimethoxybenzene FGFR inhibitors with a 5H-pyrrolo[2,3-b]pyrazine scaffold were discovered, with some compounds exhibiting sub-nanomolar enzymatic activity.[9] Structure-activity relationship studies highlighted the importance of the dimethoxybenzene moiety for potent FGFR inhibition.[9]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the inhibitory effect of a test compound on tubulin polymerization.

-

Preparation of Reagents:

-

Tubulin (≥99% pure) is reconstituted in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 1 mg/mL.

-

Test compounds and a positive control (e.g., colchicine) are dissolved in DMSO to create stock solutions.

-

-

Assay Procedure:

-

In a 96-well plate, add 5 µL of the test compound solution or vehicle (DMSO) to each well.

-

Add 95 µL of the tubulin solution to each well.

-

The plate is incubated at 37°C, and the absorbance at 340 nm is measured every minute for 60 minutes using a microplate reader.

-

-

Data Analysis:

-

The increase in absorbance over time reflects the rate of tubulin polymerization.

-

The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

-

Diagram: Tubulin Polymerization Inhibition Workflow

Caption: Workflow for the in vitro tubulin polymerization assay.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is a key driver of many diseases. The 3,5-dimethoxyphenyl motif has been found in compounds with potent anti-inflammatory effects, primarily through the modulation of critical inflammatory signaling pathways.

A notable example is 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), an active component of Korean cabbage kimchi.[10][11] HDMPPA has been shown to significantly suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 in lipopolysaccharide (LPS)-stimulated microglial cells.[10] It also attenuates the expression and secretion of pro-inflammatory cytokines such as TNF-α and IL-1β.[10]

The anti-inflammatory effects of HDMPPA are mediated through the blockage of several key signaling pathways, including:

-

NF-κB Pathway: HDMPPA inhibits LPS-induced NF-κB activation by preventing the degradation and phosphorylation of IκB-α.[10]

-

MAPK and PI3K/Akt Pathways: It also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs) and Akt.[10][11]

-

Oxidative Stress: The compound reduces the formation of intracellular reactive oxygen species (ROS).[10]

Diagram: Anti-inflammatory Signaling Pathways Modulated by HDMPPA

Caption: HDMPPA inhibits LPS-induced inflammatory pathways.

Antimicrobial Activity: A Potential Avenue for New Antibacterials

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. The 3,5-dimethoxyphenyl motif has been incorporated into various heterocyclic compounds that exhibit promising antibacterial and antifungal activities.

For instance, analogues of trimethoprim, a well-known antibacterial drug, featuring a 3',5'-dimethoxy-4'-substituted-benzyl group have been synthesized and evaluated.[12] These compounds were found to be potent inhibitors of Escherichia coli dihydrofolate reductase, a key enzyme in bacterial folate metabolism.[12] Additionally, furan-derived chalcones and their corresponding Δ2-pyrazoline derivatives containing a methoxyphenyl group have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[13]

Other Biological Activities

Beyond the major areas of anticancer, anti-inflammatory, and antimicrobial research, the 3,5-dimethoxyphenyl motif has been explored for other therapeutic applications.

-

Psychoactive Properties: Derivatives of mescaline, which contains a 3,4,5-trimethoxyphenyl group, are known for their psychedelic effects, mediated through interactions with serotonin receptors.[14]

-

Enzyme Inhibition: Certain pyrazoline compounds bearing a dimethoxyphenyl moiety have been investigated as tyrosinase inhibitors, although their activity was found to be lower than the standard inhibitor, kojic acid.[15]

Synthesis Strategies

The synthesis of compounds containing the 3,5-dimethoxyphenyl motif often involves standard organic chemistry reactions. A common starting material is 3,5-dimethoxybenzaldehyde or a related derivative.

General Synthetic Scheme:

A prevalent method for creating more complex derivatives involves the Claisen-Schmidt condensation to form chalcones, which can then be further modified.[16]

Diagram: General Synthesis of Chalcone Derivatives

Caption: General synthetic route to chalcone derivatives.

Another key synthetic intermediate is 3,5-dimethoxybenzyllithium, which can be generated through reductive lithiation and subsequently reacted with various electrophiles to introduce diverse substituents.

Conclusion and Future Perspectives

The 3,5-dimethoxyphenyl motif has unequivocally established itself as a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic and steric properties contribute to potent and often selective interactions with a variety of biological targets. The extensive research into its anticancer, anti-inflammatory, and antimicrobial activities has yielded numerous promising lead compounds.

Future research should continue to explore the vast chemical space around the 3,5-dimethoxyphenyl core. The development of novel synthetic methodologies will enable the creation of more diverse and complex derivatives. Furthermore, a deeper understanding of the structure-activity relationships and the specific molecular interactions with biological targets will guide the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued investigation of this versatile motif holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

-

Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. PubMed. [Link]

-

Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. ResearchGate. [Link]

-

Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. [Link]

-

Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. National Institutes of Health. [Link]

-

Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. PubMed. [Link]

-

Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. PubMed. [Link]

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI. [Link]

-

3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. National Institutes of Health. [Link]

-

Anti-Inflammatory Effects of 3-(4′-Hydroxyl-3′,5′-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. ResearchGate. [Link]

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. National Institutes of Health. [Link]

-

Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2. MDPI. [Link]

-

3-(4′-Hydroxyl-3′,5′-dimethoxyphenyl)propionic Acid, an Active Principle of Kimchi, Inhibits Development of Atherosclerosis in Rabbits. ResearchGate. [Link]

-

Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. ResearchGate. [Link]

-

Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]

-

The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' - PubMed. PubMed. [Link]

-

Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. MDPI. [Link]

-

Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. ResearchGate. [Link]

-

Synthesis and anti-microbial screening of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-5- methylphenyl)prop-2-en-one and its heterocyclic analogs. ResearchGate. [Link]

-